molecular formula C6H8N2O2S B095276 Phenylsulfamide CAS No. 15959-53-2

Phenylsulfamide

Cat. No. B095276
CAS RN: 15959-53-2
M. Wt: 172.21 g/mol
InChI Key: DEVUYWTZRXOMSI-UHFFFAOYSA-N
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Description

Phenylsulfamide and its derivatives are a class of chemical compounds characterized by the presence of a sulfamide group attached to a phenyl ring. These compounds have been studied for various applications, including their use as polymer components, catalysts, and potential pharmaceuticals due to their diverse chemical and physical properties.

Synthesis Analysis

The synthesis of phenylsulfamide derivatives often involves sulfonation reactions. For instance, a novel side-chain-sulfonated aromatic diamine was synthesized for use in polyimides, indicating the versatility of sulfonated compounds in material science . Another example is the preparation of a magnetic iron oxide supported phenylsulfonic acid, which was synthesized by modifying magnetic iron oxide cores and then sulfonating the aromatic rings . Additionally, visible-light-promoted radical (phenylsulfonyl)methylation reactions have been developed to create various (phenylsulfonyl)methylated compounds, showcasing the potential for phenylsulfamide derivatives in organic synthesis .

Molecular Structure Analysis

The molecular structure of phenylsulfamide derivatives can be complex and is often analyzed using various spectroscopic techniques. For example, the structure of a disulfonimide derivative was characterized using quantum chemical calculations, single crystal X-ray diffraction, IR, and NMR spectroscopies . The study of these structures is crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

Phenylsulfamide derivatives undergo a variety of chemical reactions. The hydrolysis of phenylsulfamate esters has been studied, revealing that they react by associative and dissociative mechanisms depending on the pH, leading to products like sulfamic acid and phenol . The generation of a phenylsulfenium ion intermediate in certain reactions has also been supported by kinetic studies, which is significant for understanding the reactivity of sulfenamide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylsulfamide derivatives are influenced by their molecular structure. For instance, sulfonated polyimides derived from phenylsulfamide showed good solubility in aprotic solvents and high thermal stability, which are important properties for their application in membrane technology . The taste properties of sodium monosubstituted and disubstituted phenylsulfamates have been investigated, revealing that these compounds can display primary tastes, and their structure-taste relationships have been explored . In the field of medicinal chemistry, fluorinated phenylsulfamates have shown strong inhibitory activity against certain carbonic anhydrase isozymes, which is relevant for the development of new pharmaceuticals . Furthermore, the hydrophobic substituents of the phenylmethylsulfamide moiety have been identified as potential selective carbonic anhydrase inhibitors, highlighting the importance of tailoring the molecular structure for specific biological targets .

Scientific Research Applications

  • Health Risks of Phenylsulfamide Fungicides : Tolylfluanid, a phenylsulfamide fungicide, raises health concerns due to its frequent detection in crops. It can induce chromosomal aberrations and micronuclei in mammalian lymphocytes, and deregulate intracellular Ca(2+) homeostasis in rat thymocytes at micromolar concentrations (Fukunaga et al., 2015).

  • Metabolic Fate in Different Species : N,N-dimethyl-N′-(p-phenoxyphenyl)sulfamide undergoes extensive metabolism in rats, dogs, and humans. The metabolites formed via hydroxylation, N-demethylation, O-methylation, and conjugation vary among these species (Sun & Stafford, 1974).

  • Synthesis and Application of Odorless Diselenides and Disulfides : Novel odorless bis[4-(trimethylsilyl)phenyl]diselenide and disulfide have been developed, demonstrating similar reactivity patterns to their phenyl derivatives and are useful in various syntheses (Patra et al., 2005).

  • Separation of Organophosphorus Pesticides : Phenyl columns have been effective in nano-liquid chromatography for separating organophosphorus pesticides, showing high chromatographic performance (Buonasera et al., 2009).

  • Redox Activity in Lithium Batteries : Phenyl tellurosulfide demonstrated unique redox activity in lithium batteries, indicating potential applications in energy storage technologies (Chen et al., 2022).

  • Inhibitory Properties of Novel Benzylsulfamides : Novel benzylsulfamides showed significant inhibitory effects on carbonic anhydrase isoenzymes, suggesting potential therapeutic applications (Göksu et al., 2014).

  • Improving Performance of LiNi0.5Co0.2Mn0.3O2/Graphite Cells : Phenyl methanesulfonate, as an electrolyte additive, improved the performance of LiNi0.5Co0.2Mn0.3O2/graphite cells, particularly at low temperatures (Lin et al., 2019).

properties

IUPAC Name

(sulfamoylamino)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c7-11(9,10)8-6-4-2-1-3-5-6/h1-5,8H,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVUYWTZRXOMSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50574504
Record name N-Phenylsulfuric diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenylsulfamide

CAS RN

15959-53-2
Record name (Sulfamoylamino)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015959532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Phenylsulfuric diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-phenylaminosulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (SULFAMOYLAMINO)BENZENE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
332
Citations
KW Wheeler, EF Degering - Journal of the American Chemical …, 1944 - ACS Publications
The N-substituted sulf amides and their methods of preparation have been reviewed by Audrieth and collaborators. 1® Such compounds are rela-tively few, but of a diverse nature. Very …
Number of citations: 16 pubs.acs.org
FF Sun, JE Stafford - Journal of Pharmaceutical Sciences, 1974 - Elsevier
… (VII), and N-methyl-N′-p-(4-hydroxy-3-methoxyphenoxy)phenylsulfamide (VIII). The major differences in the patterns of urinary metabolites were: (a) the monomethyl (II) was the major …
Number of citations: 5 www.sciencedirect.com
A Schouten, H Mol, C Hamwijk, JC Ravensberg… - Chromatographia, 2005 - Springer
A straightforward method based on GC-MS was developed to determine the booster biocide dichlofluanid and its metabolite DMSA in sediment and water. Special attention was paid to …
Number of citations: 13 link.springer.com
E Fukunaga, K Enma, S Saitoh… - Environmental …, 2015 - Elsevier
… Consequently, in this study, the effects of phenylsulfamide fungicides were examined on rat … cellular actions of phenylsulfamide fungicides. Both phenylsulfamide fungicides exhibited …
Number of citations: 3 www.sciencedirect.com
E Cohen, B Klarberg - Journal of the American Chemical Society, 1962 - ACS Publications
… How then could the aniline be consumed to form the product (phenylsulfamide) while its concentration factor does notappear in the rate expression? One possibility is an autocatalytic …
Number of citations: 53 pubs.acs.org
J Neumann - … Zeitschrift fur Pathologie und Bakteriologie. Revue …, 1946 - europepmc.org
On the inhibition of growth of Aspergillus niger caused by pyrocatechol and by p-quinone; similarity of the antagonism exerted by para-amino-benzoic acid and by para-amino-phenylsulfamide …
Number of citations: 1 europepmc.org
XC Shi, XT Xu, WG Duan, FQ Min… - Chemistry and Industry of …, 2014 - cabdirect.org
… , maleated rosin-based di (m-nitro)phenylsulfamide, maleated rosin-based di (o-nitro) phenylsulfamide, respectively. The preliminary bioassay showed that compounds 4a-4n exhibited …
Number of citations: 0 www.cabdirect.org
A Di Fiore, SM Monti, A Innocenti, JY Winum… - Bioorganic & medicinal …, 2010 - Elsevier
We investigated the inhibition of carbonic anhydrase (CA, EC 4.2.1.1) isoforms I–XV with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfamide and other simple or sugar …
Number of citations: 44 www.sciencedirect.com
B Gruvberger, B Björkner, M Bruze - American Journal of Contact …, 1995 - Elsevier
Background: Dichlofluanide is a common fungicide in glazing paints, varnishes, and paints. Objective: The objective of this study was to describe 5 patients with allergic contact …
Number of citations: 1 www.sciencedirect.com
F Boyer, M Saviard… - COMPTES …, 1955 - GAUTHIER-VILLARS/EDITIONS …
Number of citations: 4

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